4-Ethoxybenzaldehyde oxime

Description

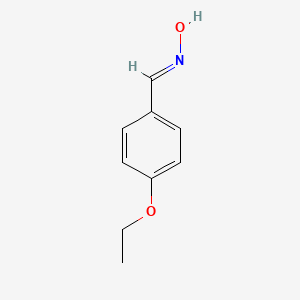

4-Ethoxybenzaldehyde oxime is an aromatic oxime derived from 4-ethoxybenzaldehyde, where the aldehyde group (-CHO) is replaced by an oxime functional group (-CH=N-OH). The molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol (inferred from structural analogs). This compound is structurally characterized by an ethoxy (-OCH₂CH₃) substituent at the para position of the benzene ring, which influences its electronic and steric properties. Aromatic oximes like this are pivotal in coordination chemistry, pharmaceutical intermediates, and as ligands in metal-catalyzed reactions.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWVABYZHRUUEC-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzaldehyde oxime can be synthesized through the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The general reaction is as follows:

4-Ethoxybenzaldehyde+Hydroxylamine Hydrochloride→4-Ethoxybenzaldehyde Oxime+Hydrochloric Acid

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above. Industrial processes may optimize reaction conditions to improve yield and purity, such as using continuous flow reactors or employing catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzaldehyde oxime undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like hydroxylamine or hydrazine can be used under basic conditions.

Major Products:

Oxidation: 4-Ethoxybenzonitrile

Reduction: 4-Ethoxybenzylamine

Substitution: Various substituted oximes or hydrazones

Scientific Research Applications

Anticancer Properties

Research has identified oximes, including derivatives like 4-ethoxybenzaldehyde oxime, as potential anticancer agents. A study highlighted that various oximes act as multitargeted kinase inhibitors, capable of disrupting multiple intracellular signaling pathways involved in cancer progression. For instance, they have been shown to inhibit kinases such as cyclin-dependent kinases and phosphatidylinositol 3-kinase, which are critical in tumor growth and survival .

Case Study:

In a recent evaluation, a series of oxime compounds were tested for their cytotoxic effects on different cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting their potential as lead compounds for further development in cancer therapy .

Antimicrobial Activity

Oxime compounds have also been recognized for their antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis and function.

Data Table: Antimicrobial Efficacy of Oximes

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Insecticidal Activity

The insecticidal properties of oximes have been extensively studied. Compounds similar to this compound are reported to exhibit significant insecticidal activity against various pests.

Case Study:

A series of oxime derivatives were synthesized and tested against Plutella xylostella and Myzus persicae. The results demonstrated that certain derivatives exhibited over 80% mortality at concentrations as low as 600 µg/mL . This suggests that these compounds could serve as effective alternatives to conventional insecticides.

Applications in Agriculture

Given its insecticidal properties, this compound could be utilized in agricultural formulations aimed at pest control. The development of eco-friendly pesticides based on this compound aligns with current trends towards sustainable agriculture.

Mechanism of Action

The mechanism of action of 4-ethoxybenzaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-ethoxybenzaldehyde oxime with structurally related aromatic oximes, focusing on substituents, molecular weight, and physical properties:

*Molecular weight inferred from analogs.

Key Observations:

- Electron-Donating vs. In contrast, electron-withdrawing groups (-Cl, -CF₃) may reduce basicity but improve stability under acidic conditions.

- Melting Points : Only 2,4-dimethoxybenzaldoxime has a reported melting point (105–108°C), likely due to its symmetrical substitution pattern and intermolecular hydrogen bonding.

Reactivity Trends:

- Nucleophilicity : Oximes with electron-donating groups exhibit stronger nucleophilic character at the nitrogen atom, making them effective ligands for transition metals like copper and nickel.

- Acid Hydrolysis : Oximes with electron-withdrawing substituents (e.g., -Cl, -CF₃) resist hydrolysis better than those with electron-donating groups.

Biological Activity

4-Ethoxybenzaldehyde oxime, a compound derived from 4-ethoxybenzaldehyde, is notable for its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications, particularly in neuroprotection and cancer treatment.

Oxime Formation

The primary biochemical activity of this compound involves its ability to form oximes from aldehydes and ketones. This process is characterized by the nucleophilic attack of nitrogen on the carbonyl carbon, leading to the formation of a stable oxime structure. The reaction can be represented as follows:

Inhibition of Acetylcholinesterase (AChE)

One significant mechanism through which this compound exerts its effects is via the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, enhancing cholinergic signaling which is beneficial in cognitive functions and neuroprotection .

Neuroprotective Properties

The inhibition of AChE has been linked to neuroprotective effects. Increased levels of acetylcholine can improve synaptic transmission and support cognitive functions, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

Research indicates that this compound may induce apoptosis in various cancer cell lines. The compound activates specific signaling pathways that lead to programmed cell death, demonstrating potential as an anticancer agent .

Biochemical Pathways

This compound influences several metabolic pathways:

- Neurotransmitter Metabolism: By modulating AChE activity, it affects acetylcholine levels and subsequent neurotransmission.

- Cellular Signaling: The compound interacts with transcription factors, altering gene expression related to cell survival and apoptosis .

Transport and Distribution

The transport of this compound within biological systems is facilitated by specific transporters that allow it to cross the blood-brain barrier effectively. This characteristic is crucial for its neuroprotective effects, ensuring that it reaches neuronal cells where it can exert its action .

Study on Neurotoxic Organophosphorus Compounds

In a study assessing the reactivation of AChE inhibited by organophosphorus compounds (OPs), neutral oximes similar to this compound showed promise as antidotes. These compounds demonstrated better permeability across the blood-brain barrier compared to traditional cationic oximes, suggesting their potential for treating OP poisoning .

Antiviral Activity Against Hepatitis C Virus

Research has indicated that derivatives of this compound can inhibit serine proteases involved in the life cycle of the hepatitis C virus (HCV). This activity positions them as potential antiviral agents, particularly against HCV infections .

Summary Table: Biological Activities of this compound

| Activity | Mechanism | Potential Applications |

|---|---|---|

| AChE Inhibition | Increases acetylcholine levels | Neurodegenerative disease treatment |

| Induction of Apoptosis | Activates apoptotic signaling pathways | Cancer therapy |

| Antiviral Activity | Inhibits HCV NS3 serine protease | Treatment for hepatitis C |

| Reactivation of AChE | Competes with OPs for binding sites | Antidote for organophosphate poisoning |

Q & A

Basic: What synthetic methods optimize the yield of 4-Ethoxybenzaldehyde oxime?

Answer:

this compound can be synthesized via oximation of 4-ethoxybenzaldehyde using hydroxylamine hydrochloride (NHOH·HCl) in aqueous ethanol under reflux. Key steps include:

- Excess reagent : Use 1.2–1.5 equivalents of NHOH·HCl to ensure complete conversion of the aldehyde to oxime .

- Reaction monitoring : Track progress via TLC or IR spectroscopy (disappearance of the aldehyde C=O stretch at ~1700 cm) .

- Work-up : Extract the crude oxime with ethyl acetate, followed by purification via recrystallization (ethanol/water) to achieve yields >90% .

Basic: How is the structure of this compound confirmed spectroscopically?

Answer:

- NMR analysis :

- H NMR : Aromatic protons (7–8 ppm, doublets for para-substituted benzene), oxime proton (8.5–9.5 ppm, singlet), and ethoxy group (1.4 ppm triplet for CH, 4.1 ppm quartet for OCH) .

- C NMR : Aldehyde-derived oxime carbon at ~150 ppm, aromatic carbons at 110–130 ppm, and ethoxy carbons at ~65 ppm (OCH) and ~15 ppm (CH) .

- IR spectroscopy : Absence of aldehyde C=O (1700 cm) and presence of oxime N–O stretch (930–960 cm) .

Advanced: How do substituents on the benzaldehyde ring influence oxime stability and reactivity?

Answer:

- Electron-donating groups (e.g., ethoxy) : Enhance oxime stability by resonance stabilization of the imine bond. However, steric hindrance from bulky substituents (e.g., isopropoxy) may reduce reaction rates in further derivatization .

- Reactivity in nucleophilic reactions : Para-substituted ethoxy groups direct electrophilic attacks to the ortho position, affecting subsequent functionalization (e.g., esterification or cyclization) .

- Experimental design : Compare kinetic data (e.g., reaction half-lives) for oximes with varying substituents (methoxy, ethoxy, halogen) under identical conditions to quantify electronic/steric effects .

Advanced: How can dynamic isomerization of oximes complicate analytical results?

Answer:

- Isomer interconversion : Oximes exist as syn/anti isomers, which can interconvert during chromatography or heating. For example, GC analysis of benzaldehyde oxime derivatives shows peak splitting due to isomerization .

- Mitigation strategies :

- Computational modeling : Predict isomer stability using DFT calculations (e.g., Gibbs free energy differences between syn/anti forms) .

Basic: What solvents are optimal for recrystallizing this compound?

Answer:

- Solubility profile : The oxime is sparingly soluble in water (≤8 mg/mL) but freely soluble in ethanol, ethyl acetate, and dichloromethane .

- Recrystallization protocol : Use a 1:3 ethanol/water mixture. Dissolve the crude product in hot ethanol, then slowly add water until cloudiness appears. Cool to 4°C for crystal formation .

Advanced: How can computational methods guide the design of oxime-based derivatives?

Answer:

- Reaction mechanism studies :

- DFT applications :

Basic: What are common contaminants in this compound synthesis, and how are they resolved?

Answer:

- By-products : Unreacted aldehyde or hydroxylamine salts.

- Purification methods :

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced: How do reaction conditions affect the regioselectivity of oxime derivatization?

Answer:

- Esterification : Use pyrazole-4-carbonyl chloride in anhydrous THF with triethylamine to form oxime esters. Steric effects from the ethoxy group may favor substitution at the oxime oxygen over nitrogen .

- Temperature effects : Higher temperatures (80–100°C) promote nucleophilic acyl substitution but may accelerate oxime decomposition. Optimize via kinetic studies .

- Catalysis : Screen Lewis acids (e.g., ZnCl) to enhance reaction rates without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.